Lixivaptan
Overview
Description
Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist . It is being developed as an investigational drug by Palladio Biosciences, Inc., a subsidiary of Centessa Pharmaceuticals plc . As of December 2021, lixivaptan is in Phase III clinical development for the treatment of Autosomal dominant polycystic kidney disease (ADPKD), the most common form of polycystic kidney disease .
Molecular Structure Analysis
Lixivaptan has the IUPAC name N - [3-chloro-4- (6,11-dihydropyrrolo [2,1-c] [1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide . Its molecular formula is C27H21ClFN3O2 and it has a molar mass of 473.93 g·mol −1 .Chemical Reactions Analysis
Lixivaptan is a vasopressin receptor antagonist with high V2 receptor affinity . It has been shown to prevent dDAVP-induced increase of cytosolic cAMP levels and AQP2 phosphorylation at ser-256 in MCD4 cells .Physical And Chemical Properties Analysis
Lixivaptan has a molecular weight of 473.93 g/mol . It is soluble in DMSO at concentrations of ≥ 100 mg/mL . It should be stored at 4°C, protected from light, dry, and sealed .Scientific Research Applications
Vasopressin Antagonism
Lixivaptan, a non-peptide, orally-active vasopressin antagonist, is under development for treating hyponatremia associated with conditions like heart failure, liver cirrhosis, and nephrotic syndrome. Its mechanism involves selectively preventing vasopressin-dependent water resorption, increasing water excretion while minimizing electrolyte loss. This selectivity is towards the human V2 versus V1 receptors (Martínez‐Castelao, 2001).
Application in Hyponatremia and Heart Failure
Lixivaptan has shown efficacy in treating hyponatremia, a condition characterized by low sodium levels in the blood. It was evaluated in Phase III clinical trials, specifically for euvolemic and hypervolemic hyponatremia and heart failure. These trials confirmed its efficacy in raising serum sodium levels, though concerns about its safety in decompensated heart failure were noted (Zmily, Alani & Ghali, 2013).
Treatment of Hyponatremia in Various Settings
In both inpatient and outpatient settings, lixivaptan was found to be effective and safe for treating hyponatremia. Phase III trials, namely LIBRA and HARMONY, indicated its efficacy and tolerability (Allison, 2012).
Role in Polycystic Kidney Disease
A study on PCK rats, a model for polycystic kidney disease (PKD), showed that lixivaptan could potentially be useful in treating autosomal dominant polycystic kidney disease (ADPKD). Lixivaptan treatment resulted in reductions in kidney weight/body weight, kidney cystic score, kidney cAMP levels, and plasma creatinine, indicating preserved renal function (Wang et al., 2019).
Effect on Aquaporin-2 Function
Lixivaptan's impact on vasopressin-cAMP/PKA signaling was investigated, revealing its potential as a therapy for disorders characterized by high plasma vasopressin concentrations and water retention. This involves its effect on aquaporin-2 (AQP2), a critical water channel inthe renal collecting duct cells. Lixivaptan prevented vasopressin-induced increases in cytosolic cAMP levels and AQP2 phosphorylation, thereby influencing osmotic water permeability (Di Mise et al., 2019).
Pharmacokinetics and Synthesis
Studies have also focused on the pharmacokinetics of lixivaptan, including the development and validation of methods for its determination in biological samples. For instance, a study developed a sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (ESI-MS/MS) method for determining lixivaptan in mouse plasma, facilitating pharmacokinetic studies (Kadi et al., 2017). Another study detailed the synthesis process of lixivaptan, starting from 2-chloro-4-nitrobenzoic acid (Dashua, 2013).
Clinical Efficacy in Heart Failure
The aquaretic effect of lixivaptan in patients with chronic heart failure has been examined, showing potential therapeutic benefits. In a study involving heart failure patients, lixivaptan led to significant increases in urine volume and solute-free water excretion, suggesting its promise as a treatment option (Abraham et al., 2006).
Safety And Hazards
Lixivaptan has been shown to safely and effectively correct serum sodium concentrations in hospitalized patients with euvolemic hyponatremia . The overall rate of adverse events with lixivaptan was similar to that of placebo, and most adverse events observed in the lixivaptan group were well tolerated .
Future Directions
As of February 2022, Centessa Pharmaceuticals has started dosing of the first subject in its pivotal Phase 3 clinical trial (“ACTION Study”) evaluating lixivaptan as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (“ADPKD”) . The trial is expected to enroll approximately 1,350 subjects across more than 200 sites in over 20 countries . The Company anticipates completing enrollment in the second half of 2023 and, if results are supportive, plans to submit a New Drug Application (“NDA”) after completion of the one-year double-blind portion of the study .
properties
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lixivaptan | |
CAS RN |
168079-32-1 | |
Record name | Lixivaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lixivaptan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lixivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIXIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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